tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2168736-71-6
VCID: VC11654831
InChI: InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3
SMILES: CC1(CCN(C1)C(=O)OC(C)(C)C)C#C
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate

CAS No.: 2168736-71-6

Cat. No.: VC11654831

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate - 2168736-71-6

Specification

CAS No. 2168736-71-6
Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3
Standard InChI Key XABXFOQDOYKTHU-UHFFFAOYSA-N
SMILES CC1(CCN(C1)C(=O)OC(C)(C)C)C#C
Canonical SMILES CC1(CCN(C1)C(=O)OC(C)(C)C)C#C

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate is C₁₂H₁₉NO₂, with a molecular weight of 209.28 g/mol. Its IUPAC name reflects the substitution pattern: a tert-butyl carbamate group at the 1-position of the pyrrolidine ring, paired with ethynyl and methyl groups at the 3-position. The stereoelectronic effects of these substituents influence the compound’s reactivity and conformational stability.

Key Structural Features:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle that provides rigidity and influences hydrogen-bonding interactions.

  • tert-Butyl Carbamate (Boc) Group: Enhances solubility in organic solvents and protects the amine during synthetic modifications.

  • Ethynyl Group: A terminal alkyne that enables click chemistry reactions, such as Huisgen cycloadditions, for bioconjugation or polymer synthesis.

Table 1: Molecular Descriptors

PropertyValueSource
CAS No.2168736-71-6
Molecular FormulaC₁₂H₁₉NO₂
Molecular Weight209.28 g/mol
SMILESCC1(CCN(C1)C(=O)OC(C)(C)C)C#C
InChIKeyXABXFOQDOYKTHU-UHFFFAOYSA-N

Synthesis and Optimization Strategies

The synthesis of tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate involves multi-step protocols to install the ethynyl and Boc groups selectively. A representative method, adapted from analogous pyrrolidine carboxylate syntheses, includes:

  • Pyrrolidine Functionalization: Introducing the ethynyl group via Sonogashira coupling or alkyne alkylation, followed by methyl group installation through alkylation or Grignard reactions.

  • Boc Protection: Treating the secondary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to form the carbamate .

Industrial-scale production often employs continuous flow reactors to enhance yield and reduce byproducts . For instance, the patent EP2358670B1 describes a process for tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate synthesis, which shares mechanistic similarities, such as Boc protection under mild conditions (room temperature, dichloromethane solvent) .

Table 2: Synthetic Parameters for Boc Protection

ParameterConditionSource
ReagentBoc₂O
BaseTriethylamine
SolventDichloromethane
Temperature20–25°C
Reaction Time4–6 hours

Applications in Organic Synthesis and Drug Development

Intermediate in Medicinal Chemistry

The Boc group’s orthogonality allows selective deprotection under acidic conditions, making the compound valuable for constructing peptide mimetics or kinase inhibitors. For example, the ethynyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores or fluorescent tags.

Ligand Design

The pyrrolidine scaffold’s rigidity and nitrogen atom facilitate coordination to transition metals, enabling applications in asymmetric catalysis. Modifications at the 3-position fine-tune steric and electronic properties for optimal catalytic activity.

Comparative Analysis with Analogous Compounds

tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate differs from derivatives like tert-butyl 3-(2-aminoethyl)-4-methylpyrrolidine-1-carboxylate in reactivity and applications:

  • Ethynyl vs. Aminoethyl Groups: The ethynyl group enables click chemistry, whereas aminoethyl supports nucleophilic substitutions or Schiff base formations.

  • Methyl Substitution: The 3-methyl group in the title compound enhances steric hindrance, reducing undesired side reactions during coupling steps.

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